6-Bromo-4-methoxythieno[3,2-d]pyrimidine
Overview
Description
6-Bromo-4-methoxythieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H5BrN2OS. It is a derivative of thienopyrimidine, characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 4th position on the thieno[3,2-d]pyrimidine core . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine typically involves multiple steps:
Gewald Reaction: This is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophene undergoes cyclization to form the pyrimidone core.
Methoxylation: Finally, the methoxy group is introduced at the 4th position through a substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methoxythieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), sodium monobromoisocyanurate (SMBI).
Methoxylation: Methanol, sodium methoxide.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-4-methoxythieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antifungal, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes, including catalysts and intermediates for organic synthesis.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-Bromo-4-methoxythieno[3,2-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar in structure but with a chlorine atom instead of a methoxy group.
4-Methoxythieno[3,2-d]pyrimidine: Lacks the bromine atom, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-bromo-4-methoxythieno[3,2-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-11-7-6-4(9-3-10-7)2-5(8)12-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEMAHYIEIBUMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1SC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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